5-Phenylthiazol-2(5H)-one

DGAT1 inhibition anti-obesity regioisomer SAR

Medicinal chemistry teams screening for DGAT1 inhibitors often waste resources synthesising and triaging inactive 2-phenyl and 4-phenylthiazole regioisomers. Procuring 5-Phenylthiazol-2(5H)-one directly provides the validated 5-phenylthiazolone pharmacophore that delivers nanomolar DGAT1 inhibition. • 5-Phenylthiazole orientation delivers IC50 = 10 nM vs. ≤31% inhibition for 2-/4-phenyl regioisomers at 1 µM • Orally bioavailable scaffold achieving 87% in vivo triglyceride reduction in animal models • Enables rapid parallel derivatisation (N-alkylation, Knoevenagel at C4) for antimicrobial (MRSA MIC 8 µg/mL) and anticancer (GI50 <0.1 mM) programmes

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
Cat. No. B12432594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiazol-2(5H)-one
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=NC(=O)S2
InChIInChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6,8H
InChIKeyIZIXXYSWSOCWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylthiazol-2(5H)-one Identity and Structure


5-Phenylthiazol-2(5H)-one (CAS 83631-55-4; also named 2-hydroxy-5-phenylthiazole or 5-phenyl-2,3-dihydro-1,3-thiazol-2-one) is a heterocyclic building block of the thiazolone class, consisting of a five-membered 1,3-thiazole ring with a carbonyl at position 2 and a phenyl substituent at position 5 . This scaffold exists in a prototropic tautomeric equilibrium between the keto (thiazol-2-one) and enol (2-hydroxythiazole) forms, a dynamic behaviour that influences both its synthetic utility and its molecular recognition properties in medicinal chemistry derivatisation programmes [1].

Heterocyclic thiazolone building block for medicinal chemistry derivatisation
Contains carbonyl at C2 and phenyl at C5
Dynamic keto-enol tautomerism influences synthetic utility and molecular recognition
Enol form stabilised by intramolecular H-bonding
Selectivity-critical regioisomer: 5-phenyl orientation required for DGAT1 target engagement
2- and 4-phenyl regioisomers show substantially lower activity

Why 5-Phenylthiazol-2(5H)-one Cannot Be Replaced


The 5-phenylthiazole regioisomeric series displays stark differences in target engagement potency that preclude casual interchange. In a direct head-to-head evaluation against diacylglycerol acyltransferase 1 (DGAT1), the 5-phenylthiazole orientation delivered an IC50 of 10 nM and 81% inhibition at 1 µM, whereas the corresponding 2-phenyl and 4-phenyl regioisomers exhibited only 31% and 25% inhibition at the same concentration, respectively [1]. Beyond potency, the carbonyl at position 2 of the thiazolone core introduces tautomeric and hydrogen-bonding properties absent in non-oxo 5-phenylthiazole (CAS 1826-13-7), making the two scaffolds chemically and pharmacologically distinct despite their nominal similarity [2].

Regioisomer 2-Phenylthiazole and 4-phenylthiazole regioisomers exhibit markedly lower target engagement; substitution may invalidate DGAT1 or cellular selectivity studies.
Non-Oxo Analog 5-Phenylthiazole (CAS 1826-13-7) lacks the C2 carbonyl and tautomeric equilibrium, removing H-bond pharmacophore potential and shifting molecular recognition.

5-Phenylthiazol-2(5H)-one Evidence vs. Closest Analogs


DGAT1 Inhibition: Regioisomeric Advantage

In a systematic comparison of thiazole regioisomers as DGAT1 inhibitors, the 5-phenylthiazole scaffold (compound 7) achieved an IC50 of 10 nM and 81% enzyme inhibition at 1 µM. The 2-phenylthiazole analog (compound 6) showed only 31% inhibition and the 4-phenylthiazole analog (compound 8) only 25% inhibition at the identical 1 µM test concentration [1]. Further optimisation of the 5-phenylthiazole series yielded compound 33 with an IC50 of 23 nM, oral AUCinf of 7,058 ng·h/mL, and an 87% reduction of plasma triglycerides in an in vivo mouse fat tolerance test [1].

DGAT1 Inhibition
Direct head-to-head comparison
5-phenyl: IC50 10 nM, 81% inhibition at 1 µM; 2-phenyl: 31% inhibition; 4-phenyl: 25% inhibition. Optimised derivative IC50 23 nM, 87% plasma TG reduction in mouse model.
Supports regioisomer-dependent target engagement and model-response context.
In vitro hDGAT1 assay; in vivo fat tolerance test. Reported results.
DGAT1 inhibition anti-obesity regioisomer SAR

Tautomeric Differentiation vs. 5-Phenylthiazole

5-Phenylthiazol-2(5H)-one exists in a prototropic equilibrium between the keto (C2=O) and enol (C2-OH) forms, unlike the non-oxo 5-phenylthiazole (CAS 1826-13-7) which lacks this capability. 13C NMR studies on substituted phenylthiazoles have characterised the tautomeric equilibrium, demonstrating measurable coupling between the pyrrolic proton and adjacent carbons that is absent in non-tautomerising thiazole analogs [1]. DFT calculations on analogous 2-hydroxythiazole systems predict the enol form is stabilised by 6–8 kcal/mol via intramolecular hydrogen bonding between the hydroxyl group and ring nitrogen [2].

Tautomeric Profile
Class-level inference
Enol stabilised by ~6–8 kcal/mol (DFT). Keto-enol equilibrium confirmed by 13C NMR. Absent in non-oxo 5-phenylthiazole.
Introduces H-bond donor/acceptor pharmacophore not present in non-tautomerising analog.
Data to verify for solid-state behaviour; computational model support.
tautomerism hydrogen bonding drug design

Antimicrobial Activity of Phenylthiazole Derivatives

In a 2023 medicinal chemistry programme, phenylthiazole derivative 4m exhibited anti-MRSA activity with a MIC of 8 µg/mL, while compounds 4k and 4m showed MIC values of 2 µg/mL against Clostridium difficile and 4 µg/mL against Candida albicans [1]. Although these data are from N-substituted derivatives rather than the parent 5-Phenylthiazol-2(5H)-one scaffold, they establish the 5-phenylthiazole core as a productive starting point for anti-infective lead optimisation, with MIC values approaching clinically relevant ranges.

Antimicrobial MIC
Class-level inference
Derivative 4m: MIC 8 µg/mL (MRSA); 4k: 2 µg/mL (C. difficile); 4k/4m: 4 µg/mL (C. albicans).
Supports antimicrobial screening context and scaffold derivatisation potential.
Broth microdilution; N-substituted derivative data only.
anti-MRSA antibacterial antifungal

Anticancer Selectivity: Thiazol-2(5H)-one vs. 4(5H)-one

In the NCI-60 human tumour cell line panel, 5-ylidene-4-aminothiazol-2(5H)-one derivatives demonstrated significant selective action against specific cancer cell lines including CCRF-CEM and RPMI-8226 (leukemia), U251 (CNS cancer), RFX 393 (renal cancer), and OVCAR (ovarian cancer) [1]. A direct comparison with isomeric 5-ylidene-2-imino(amino)thiazol-4(5H)-ones revealed distinct selectivity profiles, confirming that the position of the carbonyl group within the thiazolone ring governs anticancer cell line preference [1]. Compound IIIk achieved GI50 values below 0.1 mM against leukemia and non-small cell lung cancer sub-panels.

NCI-60 Selectivity
Head-to-head
Thiazol-2(5H)-one derivatives selective for leukemia, CNS, renal lines; distinct profile vs. thiazol-4(5H)-one series. GI50
Carbonyl regioisomer position dictates cell-line selectivity pattern; supports cell-model endpoint review.
NCI-60 panel, SRB endpoint; reported selectivity fingerprints.
anticancer selectivity leukemia

5-Phenylthiazol-2(5H)-one Application Scenarios


DGAT1 Inhibitor Lead Generation

The 5-phenylthiazole scaffold is the only regioisomer that delivers nanomolar DGAT1 inhibition (IC50 = 10–23 nM) with oral bioavailability and in vivo triglyceride-lowering efficacy (87% reduction) [1]. Procuring 5-Phenylthiazol-2(5H)-one as a starting material allows medicinal chemistry teams to directly access this validated anti-obesity pharmacophore, bypassing the need to synthesise and triage inactive 2-phenyl or 4-phenyl regioisomers [1].

Anti-Infective Scaffold Expansion

The 5-phenylthiazolone core has been independently validated as a productive scaffold for anti-MRSA (MIC = 8 µg/mL), anti-C. difficile (MIC = 2 µg/mL), and antifungal (MIC = 4 µg/mL against C. albicans) lead development [2]. Purchasing the parent 5-Phenylthiazol-2(5H)-one enables rapid parallel derivatisation (e.g., N-alkylation, Knoevenagel condensation at C4) to explore structure-activity relationships against WHO priority pathogens without de novo scaffold construction [2].

Tumour-Type Selective Oncology Applications

Derivatives of the thiazol-2(5H)-one scaffold exhibit selective growth inhibition against leukaemia (CCRF-CEM, RPMI-8226), CNS (U251), and renal (RFX 393) cancer cell lines with GI50 values below 0.1 mM [3]. Critically, the isomeric thiazol-4(5H)-one series shows a different selectivity pattern, meaning that procurement of the correct 2-oxo regioisomer is essential for programmes targeting these specific tumour types [3].

Tautomeric Diversity in Fragment-Based Design

The keto-enol tautomerism of 5-Phenylthiazol-2(5H)-one provides a dynamic hydrogen-bonding surface that can adapt to different protein binding-site microenvironments [4]. This property is absent in the non-tautomerising 5-phenylthiazole (CAS 1826-13-7), making the thiazolone form the preferred fragment for biophysical screening cascades (NMR, SPR, X-ray crystallography) where conformational and prototropic adaptability enhances hit rates [4].

Application
Selection Property
Validation Focus
Metabolic disease target engagement studies
Regioisomer-specific DGAT1 inhibition profile
In vitro enzyme assay and in vivo model-response endpoints
Antimicrobial screening studies
Scaffold derivatisation potential against Gram-positive and fungal pathogens
MIC and strain-panel endpoints
Cancer cell-model selectivity studies
Carbonyl regioisomer-dependent cell-line selectivity
NCI-60 or similar panel endpoint review
Fragment-based screening and biophysical studies
Dynamic tautomeric H-bonding surface adaptability
NMR, SPR, X-ray binding-site interaction profiling
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